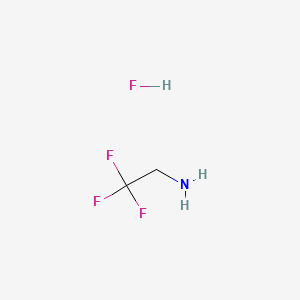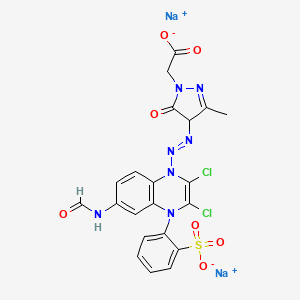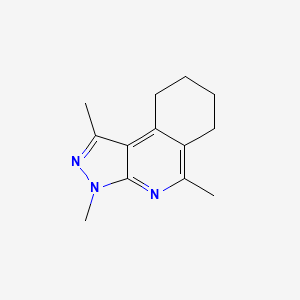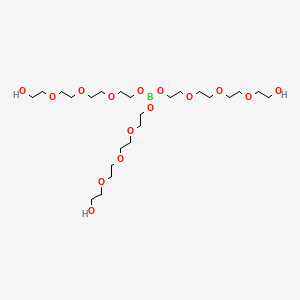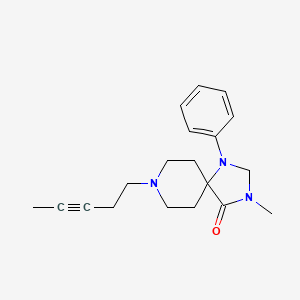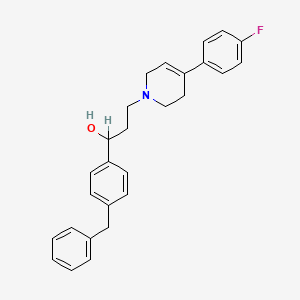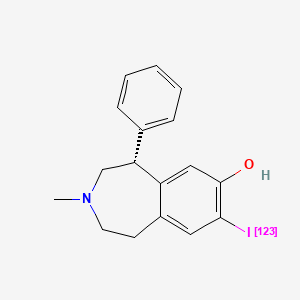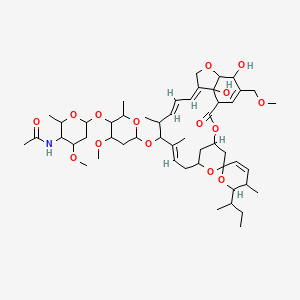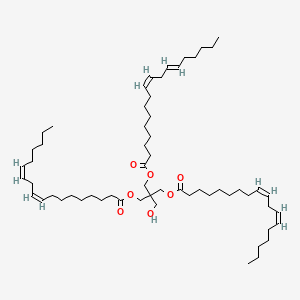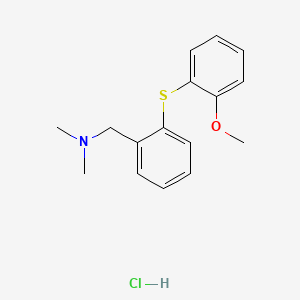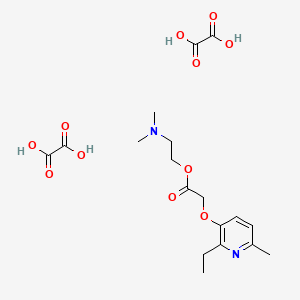
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of dimethylamine with ethylene oxide to form 2-(dimethylamino)ethanol. This intermediate is then reacted with 2-ethyl-6-methylpyridin-3-yl chloroacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, using reagents such as sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism by which 2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl group can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(dimethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of the pyridinyl group.
2-(dimethylamino)ethanol: Lacks the ester and pyridinyl groups, making it less complex.
2-(diethylamino)ethanol: Similar but with ethyl groups instead of methyl groups on the amine.
Uniqueness
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the pyridinyl group, in particular, distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications.
特性
CAS番号 |
132401-76-4 |
|---|---|
分子式 |
C18H26N2O11 |
分子量 |
446.4 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2-(2-ethyl-6-methylpyridin-3-yl)oxyacetate;oxalic acid |
InChI |
InChI=1S/C14H22N2O3.2C2H2O4/c1-5-12-13(7-6-11(2)15-12)19-10-14(17)18-9-8-16(3)4;2*3-1(4)2(5)6/h6-7H,5,8-10H2,1-4H3;2*(H,3,4)(H,5,6) |
InChIキー |
ZQAHDNFQQHHUAH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=N1)C)OCC(=O)OCCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




